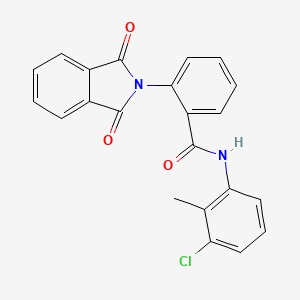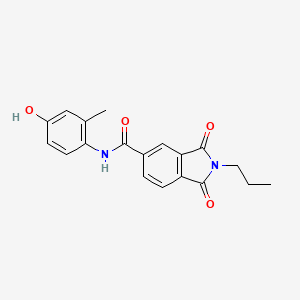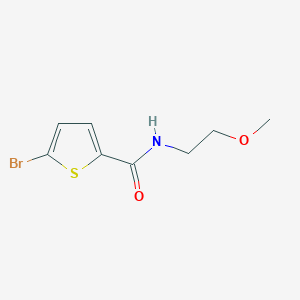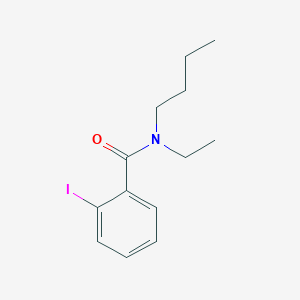
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE). NAE is an essential enzyme in the NEDDylation pathway, which regulates protein degradation, cell cycle progression, and DNA damage response. MLN4924 has been shown to have potential therapeutic effects in various types of cancers and other diseases.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exerts its therapeutic effects by inhibiting NAE, which is responsible for the activation of NEDD8. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that regulates the activity and stability of target proteins. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) complex. The CRL complex is involved in the ubiquitination and degradation of target proteins, including those involved in cell cycle progression and DNA damage response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, which leads to the accumulation of DNA damage and apoptosis. This compound also induces senescence in cancer cells, which is a permanent cell cycle arrest that prevents the proliferation of cancer cells. In addition, this compound enhances the anti-tumor effects of other chemotherapeutic agents and radiation therapy by inhibiting DNA repair and increasing DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound also has a high specificity and selectivity for NAE, which reduces the off-target effects in cells. However, this compound also has some limitations for lab experiments. It has a short half-life and rapid metabolism in vivo, which limits its bioavailability and efficacy. This compound also has some toxicity and side effects, such as bone marrow suppression and gastrointestinal toxicity.
Direcciones Futuras
For research include the development of more potent and selective NAE inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other chemotherapeutic agents and immunotherapies. In addition, the role of NAE and NEDDylation in other cellular processes and diseases needs to be further elucidated.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents and radiation therapy. In addition, this compound has potential therapeutic effects in other diseases, such as viral infections and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-17(23)10-6-11-18(13)24-20(26)16-9-4-5-12-19(16)25-21(27)14-7-2-3-8-15(14)22(25)28/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCAMNAIZFUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1-azepanyl)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4679635.png)
![N-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4679637.png)


![3-(benzylthio)-5-imino-6-(2-methoxybenzylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4679653.png)

![3-ethyl-2-(ethylimino)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4679677.png)
![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]azocane](/img/structure/B4679700.png)
![N-methyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4679704.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)

![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)